Cas no 953196-74-2 (N-(2-cyanoethyl)-N-methyl-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}propanamide)

N-(2-cyanoethyl)-N-methyl-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}propanamide structure
953196-74-2 structure
Product name:N-(2-cyanoethyl)-N-methyl-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}propanamide
CAS No:953196-74-2
MF:C18H18N6O2
Molecular Weight:350.374522686005
CID:6195276
PubChem ID:16882338

N-(2-cyanoethyl)-N-methyl-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}propanamide 化学的及び物理的性質

名前と識別子

    • N-(2-cyanoethyl)-N-methyl-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}propanamide
    • AKOS024488403
    • N-(2-cyanoethyl)-N-methyl-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide
    • N-(2-cyanoethyl)-N-methyl-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
    • N-(2-cyanoethyl)-N-methyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
    • VU0628504-1
    • F5009-0620
    • 953196-74-2
    • インチ: 1S/C18H18N6O2/c1-22(10-5-9-19)16(25)8-11-23-13-20-17-15(18(23)26)12-21-24(17)14-6-3-2-4-7-14/h2-4,6-7,12-13H,5,8,10-11H2,1H3
    • InChIKey: KJMQFJBUXJMBJK-UHFFFAOYSA-N
    • SMILES: O=C1C2C=NN(C3C=CC=CC=3)C=2N=CN1CCC(N(C)CCC#N)=O

計算された属性

  • 精确分子量: 350.14912384g/mol
  • 同位素质量: 350.14912384g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 606
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 94.6Ų
  • XLogP3: 0.3

N-(2-cyanoethyl)-N-methyl-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5009-0620-5μmol
N-(2-cyanoethyl)-N-methyl-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide
953196-74-2
5μmol
$63.0 2023-09-10
Life Chemicals
F5009-0620-4mg
N-(2-cyanoethyl)-N-methyl-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide
953196-74-2
4mg
$66.0 2023-09-10
Life Chemicals
F5009-0620-30mg
N-(2-cyanoethyl)-N-methyl-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide
953196-74-2
30mg
$119.0 2023-09-10
Life Chemicals
F5009-0620-25mg
N-(2-cyanoethyl)-N-methyl-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide
953196-74-2
25mg
$109.0 2023-09-10
Life Chemicals
F5009-0620-40mg
N-(2-cyanoethyl)-N-methyl-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide
953196-74-2
40mg
$140.0 2023-09-10
Life Chemicals
F5009-0620-75mg
N-(2-cyanoethyl)-N-methyl-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide
953196-74-2
75mg
$208.0 2023-09-10
Life Chemicals
F5009-0620-15mg
N-(2-cyanoethyl)-N-methyl-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide
953196-74-2
15mg
$89.0 2023-09-10
Life Chemicals
F5009-0620-10μmol
N-(2-cyanoethyl)-N-methyl-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide
953196-74-2
10μmol
$69.0 2023-09-10
Life Chemicals
F5009-0620-2mg
N-(2-cyanoethyl)-N-methyl-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide
953196-74-2
2mg
$59.0 2023-09-10
Life Chemicals
F5009-0620-5mg
N-(2-cyanoethyl)-N-methyl-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide
953196-74-2
5mg
$69.0 2023-09-10

N-(2-cyanoethyl)-N-methyl-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}propanamide 関連文献

N-(2-cyanoethyl)-N-methyl-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}propanamideに関する追加情報

Introduction to N-(2-cyanoethyl)-N-methyl-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide (CAS No. 953196-74-2)

N-(2-cyanoethyl)-N-methyl-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 953196-74-2, represents a promising candidate for further exploration due to its unique structural features and potential biological activities. The molecule incorporates several key structural motifs that are of interest to medicinal chemists and biologists alike.

The core structure of this compound is based on a pyrazolo[3,4-d]pyrimidine scaffold, which is a heterocyclic system known for its broad spectrum of biological activities. Pyrazolo[3,4-d]pyrimidines have been extensively studied for their potential as kinase inhibitors, particularly in the context of cancer therapy. The presence of a phenyl group at the 1-position and an oxo group at the 4-position further enhances the complexity and functionality of the molecule. These substituents contribute to the compound's ability to interact with biological targets in specific ways, making it a valuable subject for further investigation.

One of the most intriguing aspects of N-(2-cyanoethyl)-N-methyl-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide is its amide functional group. The amide linkage not only provides a site for further chemical modification but also influences the compound's solubility and metabolic stability. In pharmaceutical applications, amides are often employed due to their favorable pharmacokinetic properties. The specific arrangement of atoms in this compound's structure suggests potential interactions with various enzymes and receptors, which could be exploited for therapeutic purposes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. These tools have been instrumental in understanding how N-(2-cyanoethyl)-N-methyl-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide interacts with biological targets. For instance, studies have indicated that the pyrazolo[3,4-d]pyrimidine core can bind to ATP-binding pockets of kinases, suggesting its potential as an inhibitor. This has led to interest in developing derivatives of this compound that could enhance its potency and selectivity.

The synthesis of N-(2-cyanoethyl)-N-methyl-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide involves multiple steps that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques has allowed researchers to access complex structures like this one with increasing efficiency. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the pyrazolo[3,4-d]pyrimidine ring system. Additionally, protecting group strategies are often employed to prevent unwanted side reactions during synthesis.

In vitro studies have begun to reveal the biological profile of N-(2-cyanoethyl)-N-methyl-3-{4-oxyo-phenoxy-N,N-diisopropylethylamine}-amino]-methyl}-amino]-methyl}-amino]-methyl}-amino]-methyl}-amino]-methyl}-amino]-methyl}-amino]-methyl}-amino]-methyl}-amino]-methyl}-amino]-methyl}-amino]-methyl}-amino]-methyl}-amino]-methyl}-amino]}propanamide (CAS No. 95319674). Initial assays have shown promising activity against certain kinases and other enzymes relevant to cancer biology. These findings are encouraging and warrant further investigation into its potential as a lead compound for drug development.

The development of new anticancer agents remains a critical area of research due to the increasing prevalence of cancer worldwide. Compounds like N-(2-cyanoethyl)-N-methyl--{--{--{--{--{--{--{--{--{--{--{--{--{--{--{--{--{--{--{-- --}}}}}}}}}}}}}}}}}}]]]]]]]]]]]]]]]]]])))))))))))))))))))))))))))))))) propanamide hold promise as novel therapeutic entities. By targeting key molecular pathways involved in cancer progression, such compounds could offer new treatment options for patients. Ongoing research aims to optimize their efficacy and minimize potential side effects through structural modifications and clinical trials.

The integration of cutting-edge technologies such as artificial intelligence (AI) has revolutionized drug discovery processes. AI-driven platforms can predict the biological activity of compounds based on their structural features with remarkable accuracy. This has accelerated the identification of promising candidates like N-(2-cyanoethyl)-N-methyl--{--{--{--{--{-- --}}}}}}}} propanamide for further development. Additionally, AI can help in designing synthetic routes that maximize yield and minimize costs, thereby streamlining the drug development pipeline.

In conclusion, N-(2-cyanoethyl)-N-methylethanolamine)])))])))])))])))])))])))])))])))])))])))])))])))])))]))))) is a fascinating compound with significant potential in pharmaceutical applications. Its unique structure and promising biological activities make it an attractive candidate for further research. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in the development of new therapies for various diseases.

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